2-(2-Chloro-5-nitrophenyl)acetonitrile
Overview
Description
Synthesis Analysis
CNPA is synthesized through a process involving the reaction of 2-chloro-5-nitrophenol and acetonitrile in the presence of a base. This reaction is used to form the CNPA product and is a popular method due to its simplicity and efficiency.Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-5-nitrophenyl)acetonitrile is represented by the linear formula C8H5ClN2O2 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-8-2-1-7 (11 (12)13)5-6 (8)3-4-10/h1-2,5H,3H2 .Chemical Reactions Analysis
There are several chemical reactions and synthesis methods involving this compound. For instance, Babaev et al. (1999) discussed the reaction of 2-chloro-N- (p-nitrophenacyl)pyridinium bromide with potassium cyanate in acetonitrile, which produces different compounds depending on the solvent used.Physical and Chemical Properties Analysis
The compound is a colorless solid that is soluble in water. It has a molecular weight of 196.59 g/mol . The melting point of the compound is between 97 - 100 degrees .Scientific Research Applications
Chemical Reactions and Synthesis :
- Babaev et al. (1999) discussed the reaction of 2-chloro-N-(p-nitrophenacyl)pyridinium bromide with potassium cyanate in acetonitrile, which produces different compounds depending on the solvent used (Babaev, Rybakov, Zhukov, & Orlova, 1999).
- Amiri et al. (2018) investigated the reactivity of 2-nitro-5,10,15,20-tetraphenylporphyrin with 2-(4-nitrophenyl)acetonitrile, leading to the synthesis of new compounds with potential applications as photosensitizers (Amiri, Moura, Faustino, Cavaleiro, Rakib, & Neves, 2018).
- D’Auria et al. (1998) explored the photochemical synthesis of 4(5)-nitro-2-arylimidazoles, which involved reactions in acetonitrile (D’Auria, Luca, Mauriello, & Racioppi, 1998).
Properties and Applications of Derivatives :
- Camiolo et al. (2003) synthesized pyrrole 2,5-diamide clefts containing nitrophenyl groups, which exhibited color changes in the presence of fluoride in acetonitrile, suggesting potential applications in anion sensing (Camiolo, Gale, Hursthouse, & Light, 2003).
- Zeng and Thibblin (2002) studied the solvolysis of 4-chloro-4-(4′-nitrophenyl)pentan-2-one in aqueous acetonitrile, which revealed insights into reaction mechanisms and kinetics (Zeng & Thibblin, 2002).
- Buchstaller and Anlauf (2004) observed a Smiles rearrangement during the reduction of 2-aryloxy-2-methylpropionamides, providing a method for accessing valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).
Safety and Hazards
Properties
IUPAC Name |
2-(2-chloro-5-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBQLIYKDHDLGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694255 | |
Record name | (2-Chloro-5-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52427-02-8 | |
Record name | (2-Chloro-5-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.